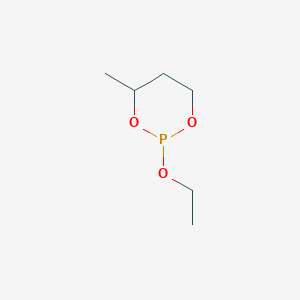
2-Ethoxy-4-methyl-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-methyl-1,3,2-dioxaphosphinane is an organophosphorus compound with the molecular formula C6H13O3P.
Preparation Methods
The synthesis of 2-ethoxy-4-methyl-1,3,2-dioxaphosphinane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl alcohol with 4-methyl-1,3,2-dioxaphosphinane in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-Ethoxy-4-methyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide using oxidizing agents like hydrogen peroxide.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form phosphoric acid derivatives.
Scientific Research Applications
2-Ethoxy-4-methyl-1,3,2-dioxaphosphinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-4-methyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with various biomolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Ethoxy-4-methyl-1,3,2-dioxaphosphinane can be compared with similar compounds such as:
2-Methoxy-1,3,2-dioxaphospholane: This compound has a similar dioxaphosphinane ring but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1,3,2-dioxaphospholane: Similar in structure but lacks the methyl group present in this compound.
2-Amino-4-methyl-1,3,2-dioxaphosphinane: This compound has an amino group instead of an ethoxy group, leading to different chemical reactivity and applications.
Properties
CAS No. |
874-65-7 |
|---|---|
Molecular Formula |
C6H13O3P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C6H13O3P/c1-3-7-10-8-5-4-6(2)9-10/h6H,3-5H2,1-2H3 |
InChI Key |
OLLFKKGATIXJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OCCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)

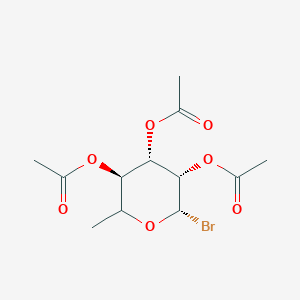
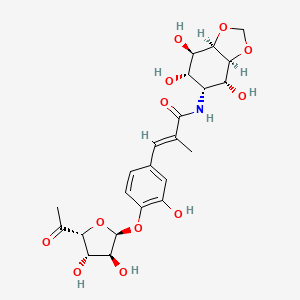
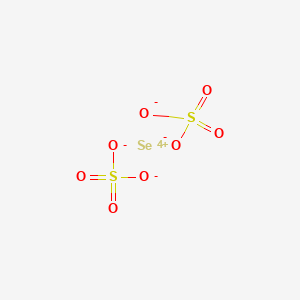
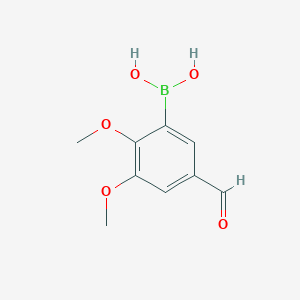

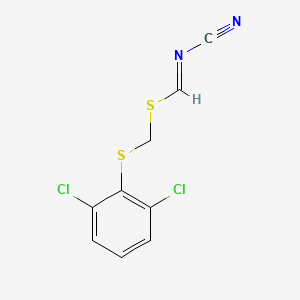
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)


![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
